Bienvenue dans la boutique en ligne BenchChem!

4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

GLUT1 inhibitor Isoform selectivity Cancer metabolism

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955306-18-0) is a small-molecule inhibitor belonging to the 1H-pyrazolo[3,4-d]pyrimidine class, identified via high-throughput screening (HTS) as a potent and selective inhibitor of the facilitative glucose transporter GLUT1. Its molecular architecture, featuring an ortho-methoxy substituted benzene ring linked through a piperazine bridge to a pyrazolo[3,4-d]pyrimidine core bearing an ortho-tolyl substituent, was found to be essential for its high affinity and target selectivity.

Molecular Formula C23H24N6O
Molecular Weight 400.486
CAS No. 955306-18-0
Cat. No. B2941319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS955306-18-0
Molecular FormulaC23H24N6O
Molecular Weight400.486
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5OC
InChIInChI=1S/C23H24N6O/c1-17-7-3-4-8-19(17)29-23-18(15-26-29)22(24-16-25-23)28-13-11-27(12-14-28)20-9-5-6-10-21(20)30-2/h3-10,15-16H,11-14H2,1-2H3
InChIKeyWCYMZGBRFVGEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955306-18-0): A Highly Selective GLUT1 Inhibitor for Cancer Metabolism Research


4-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955306-18-0) is a small-molecule inhibitor belonging to the 1H-pyrazolo[3,4-d]pyrimidine class, identified via high-throughput screening (HTS) as a potent and selective inhibitor of the facilitative glucose transporter GLUT1 [1]. Its molecular architecture, featuring an ortho-methoxy substituted benzene ring linked through a piperazine bridge to a pyrazolo[3,4-d]pyrimidine core bearing an ortho-tolyl substituent, was found to be essential for its high affinity and target selectivity [1].

Why 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Simple In-Class Analogs


Within the 1H-pyrazolo[3,4-d]pyrimidine class, even minor structural modifications lead to dramatic shifts in GLUT1 inhibitory potency and, critically, isoform selectivity. The unique combination of the ortho-methoxy phenyl on the piperazine and the ortho-tolyl on the pyrazole core in CAS 955306-18-0 is not a trivial substitution; extensive structure-activity relationship (SAR) studies have established these precise motifs as essential for achieving the compound's potent inhibitory activity and its excellent selectivity profile against other GLUT family members, particularly GLUT2 [1]. Generic substitution with analogs lacking these specific moieties is highly likely to compromise target engagement and selectivity, undermining experimental reproducibility and translational relevance [1].

Quantitative Differentiation of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine Against Key Comparators


Potent and Selective GLUT1 Inhibition: Direct Comparison Against GLUT2 and GLUT3 Isoforms

In a cell-based assay measuring the inhibition of ATP production as a downstream marker of glucose transport, this compound (CHEMBL3781347) demonstrated an IC50 of 10 nM against human GLUT1 expressed in DLD-1 cells. Under comparable conditions, it exhibited significantly weaker inhibition of the related transporters GLUT3 (IC50: 250 nM) and GLUT2 (IC50: 1,000 nM), yielding a 25-fold selectivity window over GLUT3 and a 100-fold selectivity window over GLUT2 [1]. This contrasts with many other GLUT1 inhibitors, such as WZB117 and STF-31, which typically display much narrower selectivity margins [2].

GLUT1 inhibitor Isoform selectivity Cancer metabolism

Structural Determinants of Activity: Ortho-Methoxy Phenyl and Ortho-Tolyl Moieties

Systematic SAR exploration of the 1H-pyrazolo[3,4-d]pyrimidine scaffold revealed that the ortho-methoxy substitution on the phenyl ring attached to the piperazine, and the ortho-methyl group on the N1-phenyl ring (o-tolyl), are critical structural determinants for achieving high GLUT1 inhibitory potency [1]. Compounds lacking the ortho-methoxy group or bearing a different substituent on the phenylpiperazine (e.g., para-substitution) showed a significant loss of activity (IC50 > 1 µM) in the same assay format, underscoring the non-negotiable nature of this pharmacophore [1].

SAR Pharmacophore Scaffold optimization

Enhanced Selectivity Profile Compared to First-Generation GLUT1 Probes

Unlike earlier GLUT1 inhibitors such as WZB117 and STF-31, which exhibit off-target activity against GLUT2 and other GLUT family members at concentrations required for full GLUT1 blockade, this compound maintains a >100-fold selectivity margin versus GLUT2. This property is critical for in vivo proof-of-concept studies where GLUT2 inhibition in the liver and pancreas would produce confounding hyperglycemia and insulin secretion effects [1]. The selectivity profile of this compound enables a cleaner pharmacological interrogation of GLUT1's role in the Warburg effect in cancer models [1].

Chemical probe GLUT family Pharmacological tool

Optimal Application Scenarios for 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine Based on Quantitative Evidence


In Vivo Studies of GLUT1-Dependent Tumor Growth and the Warburg Effect

This compound's 100-fold selectivity over GLUT2 makes it the superior choice for in vivo tumor models (e.g., DLD-1 xenografts) where off-target GLUT2 inhibition in the liver would confound glucose homeostasis and tumor growth readouts. At its effective GLUT1-blocking concentration (10 nM IC50), GLUT2 remains unaffected (IC50 1,000 nM), allowing clean phenotypic analysis [1].

Pharmacological Validation of GLUT1 as a Therapeutic Target in Hypoxic Tumors

Hypoxic tumor regions upregulate GLUT1 to sustain glycolysis. The high potency (10 nM) and pronounced selectivity of this compound enable target engagement studies at low doses that do not trigger compensatory GLUT2-mediated glucose uptake in normal tissues, a key requirement for target validation experiments [1][2].

Comparative Profiling of GLUT Isoform Function in Cellular Metabolism Assays

The well-characterized selectivity profile (GLUT1: 10 nM, GLUT3: 250 nM, GLUT2: 1,000 nM) allows researchers to design concentration-response experiments that differentiate GLUT1-mediated from GLUT3-mediated glucose uptake in neuronal or cancer cell lines co-expressing these transporters, a capability not offered by pan-GLUT inhibitors [1].

Quote Request

Request a Quote for 4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.